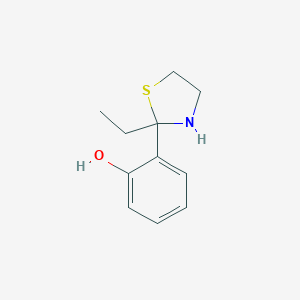

Methyl 2-phenylthioamidoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies such as nucleophilic ring opening, Sulfide etherification, Aminating, and Nenitzescu reactions . For example, 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl was synthesized through a multi-step process starting from ethyl 4-chloroacetoacetate and thiophenol . These methods could potentially be adapted for the synthesis of Methyl 2-phenylthioamidoacetate by considering the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-phenylthioamidoacetate has been characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These studies provide insights into the arrangement of atoms, molecular conformations, and intermolecular interactions such as hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of compounds with phenylthio groups and acetate esters can be inferred from the reactions described in the papers. For instance, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate leads to the formation of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate . Such reactions highlight the nucleophilic nature of these compounds and their potential to undergo substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 2-phenylthioamidoacetate can be deduced from the experimental and theoretical studies. For example, the non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability values of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate were examined, providing information about the electronic properties of the molecule . Similarly, the crystal packing and intermolecular interactions of compounds like (E)-Methyl 2-(3-cinnamoylthioureido)acetate were analyzed, which is relevant to understanding the solid-state properties of Methyl 2-phenylthioamidoacetate .

Direcciones Futuras

Propiedades

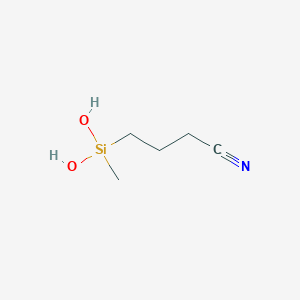

IUPAC Name |

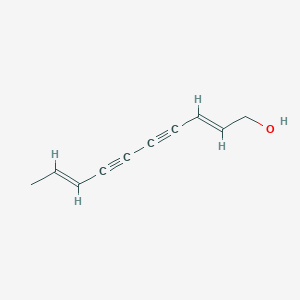

methyl 2-(benzenecarbonothioylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-9(12)7-11-10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDQIMNAVHVAHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=S)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573418 |

Source

|

| Record name | Methyl N-(benzenecarbothioyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-phenylthioamidoacetate | |

CAS RN |

35960-95-3 |

Source

|

| Record name | Methyl N-(benzenecarbothioyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)